(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide
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Description
(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C15H8F2N4OS and its molecular weight is 330.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Spectral Characterization : A study by Senthilkumar, Umarani, and Satheesh (2021) discussed the synthesis of a similar compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, which was characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy (Senthilkumar, Umarani, & Satheesh, 2021).
Biological Activities
- Antibacterial and Antifungal Activities : The same study also reported the antibacterial and antifungal activities of the synthesized compound against various pathogens, including Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, Candida albicans, and Aspergillus niger (Senthilkumar, Umarani, & Satheesh, 2021).
- Anticancer Activity : Additionally, the same compound was evaluated for its anticancer activity against MDA-MB-231 breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021).
Miscellaneous Applications
- Chemical Reactions and Derivatives : A study by Farag et al. (2011) explored the reactions of a similar compound with N-nucleophiles, demonstrating its utility as a versatile building block for the synthesis of various derivatives (Farag et al., 2011).
- Cytotoxic Activity and QSAR Studies : Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity and evaluated their cytotoxic activity, indicating non-cytotoxic concentrations in antimicrobial applications. They also conducted QSAR studies for these compounds (Palkar et al., 2017).
Properties
IUPAC Name |
N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4OS/c1-2-5-21-13-10(17)6-9(16)7-12(13)23-15(21)20-14(22)11-8-18-3-4-19-11/h1,3-4,6-8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMFEFZACQBREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=NC=CN=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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